molecular formula C9H8N2O3 B8482028 3-Hydroxy-2-methoxyquinazolin-4(3H)-one CAS No. 86208-53-9

3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Cat. No. B8482028
CAS RN: 86208-53-9
M. Wt: 192.17 g/mol
InChI Key: MJZLPGQKFOKJRN-UHFFFAOYSA-N
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Patent
US04612305

Procedure details

A mixture of 22.8 g (0.15 mol) of o-aminobenzohydroxamic acid, 50 ml of methanol and 27.2 g (0.2 mol) of orthocarbonic acid tetramethyl ester was boiled under reflux for 2 hours and was then cooled to 5° C. The product which had crystallized out was filtered off with suction. 17 g (60% of theory) of 2-methoxy-3-hydroxy-3,4-dihyro-4-oxo-quinazoline were obtained in the form of colorless crystals having a melting point of 220° C.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][OH:7])=[O:5].[CH3:12][O:13][C:14](OC)(OC)OC>CO>[CH3:12][O:13][C:14]1[N:6]([OH:7])[C:4](=[O:5])[C:3]2[C:2](=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:1]=1

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
NC1=C(C(=O)NO)C=CC=C1
Name
Quantity
27.2 g
Type
reactant
Smiles
COC(OC)(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product which had crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C(N1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.